Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, sodium salt

Catalog No.
S616028
CAS No.
845-10-3
M.F
C15H14N3NaO2
M. Wt
291.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, s...

CAS Number

845-10-3

Product Name

Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, sodium salt

IUPAC Name

sodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate

Molecular Formula

C15H14N3NaO2

Molecular Weight

291.28 g/mol

InChI

InChI=1S/C15H15N3O2.Na/c1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20;/h3-10H,1-2H3,(H,19,20);/q;+1/p-1

InChI Key

GNTPCYMJCJNRQB-UHFFFAOYSA-M

SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+]

Synonyms

C.I. Acid Red 2, methyl red, methyl red, sodium salt

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+]

Isomeric SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+]

pH Indicator in Chemistry

Microbiology: Bacteriology

Manufacturing of Diagnostic Assays

Use in Cosmetics

Use in Oral Care Products

Rocket Propellant

Saliva Sampling Method

Carbohydrate and Lactic Acid Detection

Optical Fibers, Liquid Crystal Cells, Holography, Inks, Toner, Corrosion Inhibitor, Detergents

Hematology Stains

Inorganic Reagents

Safety Products and General Applications

Methyl Red sodium salt is used in the manufacturing of safety products and for general applications . It is used as a coloring agent in these products .

Method of Application: The Methyl Red sodium salt is incorporated into the product during its manufacturing process . It provides a distinct color to the product .

Results and Outcomes: The use of Methyl Red sodium salt enhances the visual appeal of the product, making it more attractive to consumers .

Histology

Methyl Red sodium salt is used in histology for staining . It helps in differentiating and identifying cells and structures in tissue samples .

Method of Application: The Methyl Red sodium salt is incorporated into the staining solution. The tissue sample is then stained with this solution .

Results and Outcomes: The staining helps in visualizing and identifying different cells and structures in the tissue sample .

Titration

Methyl Red sodium salt is used in titration . It is used as a pH indicator in these assays to determine the end point of the titration .

Method of Application: The Methyl Red sodium salt is added to the solution being titrated. It changes color at the end point of the titration .

Results and Outcomes: The color change helps in determining the end point of the titration, which is crucial for calculating the concentration of the unknown solution .

Sodium methyl red is a synthetic azo dye. Azo dyes are a class of organic compounds characterized by a double nitrogen-nitrogen bond (N=N) linking two aromatic rings []. Sodium methyl red is derived from benzoic acid and contains a dimethylamino group attached to one of the aromatic rings. It exists as an orange-red solid at room temperature [].

The significance of sodium methyl red lies in its ability to change color depending on the acidity (pH) of its surrounding solution. In acidic solutions (pH below 4.4) it appears red, while in basic solutions (pH above 6.2) it turns yellow []. This sharp color change makes it a valuable tool for researchers to monitor and determine the pH of solutions in various scientific experiments.


Molecular Structure Analysis

The key features of sodium methyl red's structure include []:

  • Azo linkage (N=N): This double bond between the two aromatic rings is responsible for the compound's color properties.
  • Carboxylic acid group (COOH): This group contributes to the water solubility of the molecule.
  • Dimethylamino group (N(CH3)2): This electron-donating group affects the acidity of the nearby azo linkage and plays a crucial role in the pH-dependent color change.

The structure also highlights the ionic nature of the compound. The benzoic acid moiety has lost a proton (H+) and become negatively charged. This negative charge is balanced by a sodium cation (Na+).


Chemical Reactions Analysis

Synthesis:

The synthesis of sodium methyl red typically involves diazotization of anthranilic acid (o-aminobenzoic acid) followed by coupling with N,N-dimethylaniline [].

Balanced chemical equation:

C6H4(NH2)COOH  +  NaNO2  +  HCl ->  C6H4(N=N)Cl + NaCl + 2H2O (diazotization)C6H4(N=N)Cl  +  N(CH3)2C6H5  +  NaOH ->  C6H4COONa  -  N=N  -  C6H4N(CH3)2  +  H2O + NaCl (coupling)

Decomposition:

Under strong acidic or basic conditions, sodium methyl red can decompose, breaking down the azo linkage and potentially forming simpler aromatic compounds.

pH-dependent color change:

The protonation and deprotonation of the azo group are responsible for the color change. In acidic solutions, the azo group accepts a proton (H+), resulting in a red form. In basic solutions, the proton is released, leading to the yellow form [].


Physical And Chemical Properties Analysis

  • Appearance: Orange-red solid [].
  • Melting point: 280 °C (decomposition) [].
  • Boiling point: Decomposes before boiling [].
  • Solubility: Soluble in water, ethanol, and acetone [].
  • pKa: Not readily available.

As a pH indicator, sodium methyl red functions by undergoing a structural change upon protonation/deprotonation of the azo group. In acidic environments, the protonated form absorbs light at a different wavelength compared to the deprotonated form in basic environments. This change in light absorption translates to the observed color shift from red to yellow [].

  • Skin and eye irritant: Avoid contact with skin and eyes. Wear gloves and eye protection when handling the compound [].
  • Inhalation hazard: Minimize inhalation of dust particles.
  • Disposal: Follow proper disposal procedures for laboratory chemicals.

UNII

311GZ0QHWN

Related CAS

493-52-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 13 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 13 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 9 of 13 companies with hazard statement code(s):;
H301 (11.11%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (88.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (11.11%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (11.11%): Suspected of causing cancer [Warning Carcinogenicity];
H410 (11.11%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Coloring Agents

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

845-10-3

Wikipedia

Sodium;(EZ)-2-[4-(dimethylamino)phenyl]azobenzoate
Methyl red sodium

General Manufacturing Information

Benzoic acid, 2-[2-[4-(dimethylamino)phenyl]diazenyl]-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types